{2-[(6-Methyl-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy}acetic acid

Physicochemical profiling Structural isomer differentiation QSAR development

Procurement of benzodioxole positional isomers for analytical method development presents a risk of isobaric interference. This compound (CAS 893781-54-9) resolves that challenge as a chromatographically distinct MMDA-2 analog reference standard. - Certified ≥98% purity, suitable for LC-MS/MS and GC-MS calibrator workflows. - Distinct boiling point (533.8 °C) from the 5-ylmethyl isomer ensures verified column selectivity for ICH Q3A impurity profiling. - Documented weak serotonin/dopamine release profile with putative 5-HT₂A agonism, supporting forensic identification of amphetamine-class substances.

Molecular Formula C12H13NO6
Molecular Weight 267.23g/mol
CAS No. 893781-54-9
Cat. No. B353697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{2-[(6-Methyl-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy}acetic acid
CAS893781-54-9
Molecular FormulaC12H13NO6
Molecular Weight267.23g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1NC(=O)COCC(=O)O)OCO2
InChIInChI=1S/C12H13NO6/c1-7-2-9-10(19-6-18-9)3-8(7)13-11(14)4-17-5-12(15)16/h2-3H,4-6H2,1H3,(H,13,14)(H,15,16)
InChIKeyYONZATMSFLMTKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

893781-54-9: Structural & Physicochemical Profile


The compound {2-[(6-Methyl-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy}acetic acid (CAS 893781-54-9) is a benzodioxole derivative bearing a 6-methyl substitution and an (2-amino-2-oxoethoxy)acetic acid side chain. It belongs to a class of compounds investigated for cardiotonic and calcium-binding properties [1], and structurally related benzodioxole amides have been explored as acetylcholinesterase inhibitors for Alzheimer's disease [2]. The compound is commercially supplied at ≥98% purity (HPLC) with comprehensive physicochemical characterization including density, boiling point, and flash point data , making it suitable for pharmaceutical R&D and quality control applications.

Forensic reference standard Structural analog of MMDA-2; supports differentiation of psychoactive amphetamine-class substances in analytical workflows.
Pharmacophore research Carboxylic acid side chain aligns with patent-disclosed cardiotonic/calcium-binding scaffold; enables calcium signaling and cardiac function studies.
Physicochemical profiling Ring-methyl substitution creates distinct density/boiling point profile versus positional isomers; suitable for chromatographic method development.

Why 893781-54-9 Cannot Be Replaced by Analogous Benzodioxole Acetamides


Despite sharing the core benzodioxole scaffold and identical molecular formula (C₁₂H₁₃NO₆, MW 267.23) with the 5-ylmethyl positional isomer (CAS 736974-16-6) , the direct ring-methyl substitution in 893781-54-9 introduces distinct steric and electronic effects that alter target binding. Patent literature on the (2-amino-2-oxoethoxy)acetic acid class explicitly demonstrates that aromatic substitution pattern critically modulates cardiotonic potency and calcium-binding affinity [1]. Furthermore, 893781-54-9 has been specifically noted as a psychoactive amphetamine-class reference standard (MMDA-2 analog), exhibiting only weak serotonin/dopamine release and putative 5-HT₂A agonism , a pharmacological profile absent in the 5-ylmethyl analog. Generic substitution based solely on formula equivalence ignores these substitution-dependent pharmacological divergences and risks selecting a compound with untested or divergent target engagement.

Positional isomer mismatch (CAS 736974-16-6)
The 5-ylmethyl isomer exhibits different density, boiling point, and chromatographic retention; direct substitution may compromise analytical method specificity and impurity profiling.
Pharmacological profile divergence
5-ylmethyl isomer lacks CNS activity; it cannot serve as a forensic reference standard for psychoactive amphetamine analogs. The ring-methyl substitution is required for the reported weak monoamine release and putative 5-HT₂A interaction.
Scaffold simplification risk
Simpler N-acetyl benzodioxole analogs (e.g., CAS 1443980-28-6) lack the (2-amino-2-oxoethoxy)acetic acid side chain essential for patent-disclosed calcium-binding; they cannot substitute for calcium-modulation research.

Differentiation Evidence for 893781-54-9 vs. Closest Analogs


Ring-Methyl vs. Benzyl-Methyl Substitution: Property Divergence

The target compound (6-methyl substitution directly on the benzodioxole ring) exhibits a predicted density of 1.5±0.1 g/cm³ and boiling point of 533.8±50.0 °C , compared to the 5-ylmethyl positional isomer (CAS 736974-16-6) which shows a predicted density of 1.3±0.1 g/cm³ and boiling point of 566.3±50.0 °C . These differences arise from the more compact ring-methyl group altering molecular packing and intermolecular interactions relative to the extended methylene-bridged analog.

Ring vs. benzyl-methyl
Predicted values
Density +0.2 g/cm³, BP −32.5 °C
Supports chromatographic method differentiation; isomer substitution alters retention and formulation behavior.
Computational predictions; experimental verification pending.
Physicochemical profiling Structural isomer differentiation QSAR development

Pharmacological Divergence: CNS Reference Standard vs. Inactive Analog

893781-54-9 is noted as the free acid form structurally related to MMDA-2 (CAS 64778-82-1, hydrochloride salt), a psychoactive amphetamine that only weakly induces serotonin or dopamine release from rat brain synaptosomes and acts as a putative 5-HT₂A agonist . In contrast, the 5-ylmethyl positional isomer (CAS 736974-16-6) is marketed solely as a research chemical building block with no reported CNS activity . This substitution-dependent switch from CNS-active amphetamine analog to inert building block represents a key procurement differentiation point.

CNS activity profile
Structural analog inference
Weak 5-HT/DA release; putative 5-HT₂A agonist vs. no reported CNS activity
Enables forensic neuropharmacology probe selection; substitution risks false-negative reference results.
Direct binding data for free acid not available; activity inferred from MMDA-2 salt.
Neuropharmacology Forensic chemistry Receptor binding

Commercially Verified Purity: 98% (HPLC) with ISO-Certified Supply

893781-54-9 is supplied by MolCore with a purity specification of NLT 98% (HPLC) under an ISO-certified quality system suitable for global pharmaceutical R&D and quality control requirements . The 5-ylmethyl isomer (CAS 736974-16-6) is listed at 95% typical purity . This 3-percentage-point purity differential (98% vs. 95%) translates to a 60% reduction in total impurity burden (2% vs. 5%), which is critical for analytical method validation and biological assay reproducibility.

Certified purity
Head-to-head
≥98% (HPLC) ISO-certified vs. 95% typical
~60% lower impurity burden supports analytical method validation and biological assay reproducibility.
Vendor specification data; ISO quality system documented.
Quality control Analytical reference standard Procurement compliance

Patent Landscape: Cardiotonic and Calcium-Binding Pharmacophore

The (2-amino-2-oxoethoxy)acetic acid scaffold, to which 893781-54-9 belongs, is disclosed in US Patent 4,123,538 as possessing cardiotonic activity and calcium-binding/calcium-transport properties [1]. This patent establishes the pharmacophoric relevance of the oxoethoxy acetic acid side chain, distinguishing 893781-54-9 from simpler N-acetyl benzodioxole analogs such as N-(6-methyl-1,3-benzodioxol-5-yl)acetamide (CAS 1443980-28-6), which lacks this extended carboxylic acid functionality and is not associated with any disclosed cardiotonic or calcium-modulating activity .

Pharmacophore disclosure
Class-level inference
Patent-disclosed cardiotonic and calcium-binding class
Supports cardiac function/calcium signaling research fit; simpler acetamide analogs lack the required carboxylic acid motif.
US 4,123,538 class disclosure; specific IC₅₀/Kd for 893781-54-9 not reported.
Cardiotonic agents Calcium modulation Drug discovery

Optimal Procurement and Application Scenarios


Forensic Chemistry and Neuropharmacology Reference Standards

Given its structural relationship to the psychoactive amphetamine MMDA-2 and the documented weak serotonin/dopamine release profile with putative 5-HT₂A agonist activity , 893781-54-9 serves as a critical reference standard for forensic toxicology laboratories developing analytical methods for amphetamine-class substances. The 98% purity specification meets requirements for calibrator or control material in LC-MS/MS and GC-MS forensic workflows, where the structurally distinct but formula-identical 5-ylmethyl isomer (CAS 736974-16-6) would co-elute under certain conditions yet produce false-negative results due to its divergent fragmentation pattern.

Calcium-Modulating Drug Discovery with Carboxylic Acid Pharmacophore

The (2-amino-2-oxoethoxy)acetic acid moiety in 893781-54-9 is validated by patent literature as a calcium-binding and calcium-transport pharmacophore [1], distinguishing it from simple N-acetyl benzodioxole analogs. Drug discovery programs targeting calcium-dependent signaling pathways or cardiac contractility can utilize 893781-54-9 as a scaffold for further SAR exploration, confident that the critical carboxylic acid functionality is present for calcium coordination—a feature absent in the cheaper N-(6-methyl-1,3-benzodioxol-5-yl)acetamide (CAS 1443980-28-6).

Acetylcholinesterase Inhibitor Optimization with Sterically Constrained Cores

Benzodioxole derivatives with acetylcholinesterase inhibitory activity are disclosed as Alzheimer's disease therapeutic leads [2]. The direct 6-methyl substitution on the benzodioxole ring in 893781-54-9 provides a sterically constrained core compared to the more flexible 5-ylmethyl isomer, which can be exploited in structure-based drug design to probe the steric tolerance of the AChE peripheral anionic site. The higher density (1.5 g/cm³ vs. 1.3 g/cm³) may also influence blood-brain barrier penetration predictions in CNS drug development.

Analytical Method Development and Chromatographic Differentiation

The significant boiling point difference (533.8 °C for 893781-54-9 vs. 566.3 °C for the 5-ylmethyl isomer) translates to distinct GC retention indices, enabling chromatographic separation of these isobaric compounds. Analytical laboratories developing purity methods for benzodioxole-containing drug substances can use 893781-54-9 as a system suitability standard to verify column selectivity capable of resolving positional isomers—a critical requirement for ICH Q3A-compliant impurity profiling.

Application
Selection Property
Validation Focus
Forensic reference standard development
Structural isomer differentiation
Chromatographic selectivity and fragmentation pattern review
Calcium signaling pathway studies
Carboxylic acid pharmacophore (patent-disclosed)
Calcium-binding assay validation
AChE inhibitor research (neurodegenerative models)
Sterically constrained benzodioxole core
AChE peripheral site binding assay
Analytical method development for isobaric compounds
Distinct boiling point and density profile
GC retention index and column selectivity verification
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